molecular formula C19H17ClO4 B2501988 Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-35-8

Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2501988
CAS RN: 307552-35-8
M. Wt: 344.79
InChI Key: KUNRJLHCTMGQIF-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as Dronabinol or Marinol, is a synthetic cannabinoid that is used in scientific research for its potential therapeutic benefits. It is a Schedule III controlled substance in the United States and is approved by the FDA for the treatment of nausea and vomiting associated with cancer chemotherapy and for appetite stimulation in patients with AIDS.

Scientific Research Applications

Synthesis and Chemical Reactivity
Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is involved in various synthetic and chemical reactivity studies. For instance, it has been used as a precursor in the synthesis of complex benzofuran derivatives, showcasing its utility in creating pharmacologically relevant compounds. One study described the synthesis of benzofuran derivatives aiming at anti-HIV activity, demonstrating the compound's potential as a building block for biologically active molecules (Mubarak et al., 2007). Another research avenue involves its use in the synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity, highlighting its versatility in medicinal chemistry applications (Mohareb et al., 2016).

Catalysis and Green Chemistry
Additionally, this compound's derivatives are explored in catalysis and green chemistry. For example, the compound has been implicated in research focused on the development of new catalytic systems for the production of bio-based chemicals, offering a path toward more sustainable chemical manufacturing processes (Pacheco et al., 2015).

properties

IUPAC Name

ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4/c1-3-22-19(21)18-12(2)24-17-8-7-15(10-16(17)18)23-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNRJLHCTMGQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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